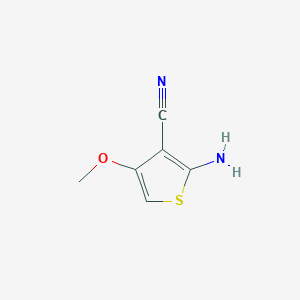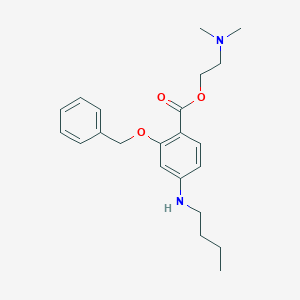
5-Iodothiazole
Vue d'ensemble
Description
5-Iodothiazole is a chemical compound with the molecular formula C3H2INS . It has a molecular weight of 211.03 . It is a solid substance .
Synthesis Analysis
The synthesis of isothiazole compounds, including 5-Iodothiazole, has been developed using ammonium thiocyanate . This method is simple, rapid, and eco-friendly . An instantaneous valuable synthetic route of β-enaminones is also documented during the mechanistic investigation of isothiazole formation .
Molecular Structure Analysis
The molecular structure of 5-Iodothiazole consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . An iodine atom is attached to the ring .
Chemical Reactions Analysis
The metalation of thiazoles, including 5-Iodothiazole, has been studied extensively . The reactions of the resulting metalated species have been investigated, focusing on nucleophilic additions and metal-catalyzed cross-coupling reactions .
Physical And Chemical Properties Analysis
5-Iodothiazole is a solid substance . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C . It has a density of 2.239±0.06 g/cm3 .
Applications De Recherche Scientifique
Synthesis of Isothiazole Compounds
5-Iodothiazole plays a crucial role in the synthesis of isothiazole compounds . A simple, rapid, and eco-friendly synthesis of isothiazoles has been developed using ammonium thiocyanate . This method also provides a valuable synthetic route of β-enaminones .
Photophysical Properties
The photophysical properties of isothiazole derivatives, including those of 5-Iodothiazole, have been investigated . These properties are important in various fields such as optoelectronics and bioimaging.
Antibacterial Activity
Thiazole and its derivatives, including 5-Iodothiazole, have shown significant antibacterial activity . This makes them potential candidates for the development of new antibacterial drugs.
Antifungal Activity
Similar to its antibacterial properties, 5-Iodothiazole also exhibits antifungal activity . This broadens its application in the medical field, particularly in treating fungal infections.
Antiviral Activity
Thiazole derivatives have demonstrated antiviral effects . Research is ongoing to explore the potential of 5-Iodothiazole in antiviral drug discovery.
Antitumor Activity
5-Iodothiazole has shown potential in cancer treatment due to its antitumor activity . It’s an area of active research, aiming to develop more effective cancer therapies.
Anti-inflammatory Effects
Thiazole and its derivatives, including 5-Iodothiazole, have anti-inflammatory effects . This makes them useful in the treatment of various inflammatory diseases.
Antiprotozoal Activity
5-Iodothiazole has been found to possess antiprotozoal activity . This suggests its potential use in the treatment of diseases caused by protozoan parasites.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Thiazole derivatives are known to be involved in various biological activities
Mode of Action
Thiazole compounds, in general, are known to interact with their targets through various mechanisms, including metalation reactions such as lithiation . The iodine atom in 5-Iodothiazole could potentially enhance these interactions due to its electronegativity and size, but further studies are required to confirm this.
Biochemical Pathways
Thiazole derivatives are known to be involved in a wide range of biochemical processes . More research is needed to elucidate the specific pathways influenced by 5-Iodothiazole.
Result of Action
As a thiazole derivative, it may share some of the biological activities associated with this class of compounds . .
Propriétés
IUPAC Name |
5-iodo-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2INS/c4-3-1-5-2-6-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZGBDKEHYGOJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2INS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90546083 | |
| Record name | 5-Iodo-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90546083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodothiazole | |
CAS RN |
108306-61-2 | |
| Record name | 5-Iodo-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90546083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-iodo-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions that thione sulfur atoms in thiazole-2-thiones are better halogen bond acceptors compared to dithiole-2-thiones. What structural features contribute to this difference in halogen bond acceptor strength?
A1: While the research itself doesn't delve into the specific reasons behind the observed difference in halogen bond acceptor strength, it highlights the role of electrostatic potential distribution. The study indicates that thiazole-2-thiones exhibit a "notable deformation of the charge concentration area" around the sulfur atom compared to dithiole-2-thiones []. This suggests that the specific arrangement of atoms in thiazole-2-thiones might lead to a more localized and concentrated negative electrostatic potential region around the sulfur atom, making it a stronger halogen bond acceptor. Further computational studies and analysis of molecular orbitals could provide more detailed insights into the electronic factors driving this difference.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





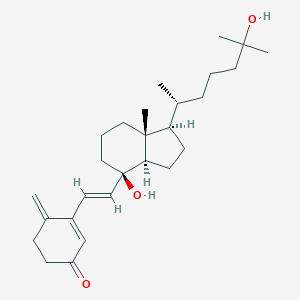


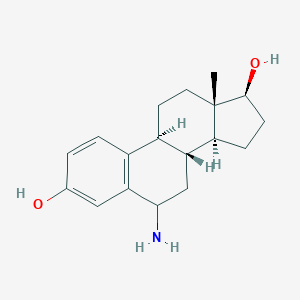
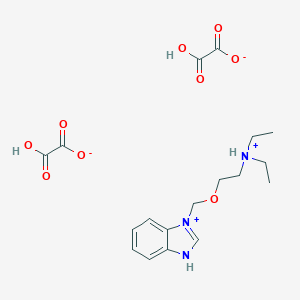
![4-[2-(2-Nitrophenoxy)ethyl]morpholine](/img/structure/B27225.png)


